(2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide
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Overview
Description
(2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide is a compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridylmethylamide group attached to a 2-amino-3,3-dimethylbutanoic acid backbone, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3,3-dimethylbutanoic acid and 2-pyridylmethylamine.
Coupling Reaction: The key step involves the coupling of 2-amino-3,3-dimethylbutanoic acid with 2-pyridylmethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of automated synthesis equipment and large-scale purification methods such as crystallization or preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridylmethylamide group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridylmethylamide derivatives.
Scientific Research Applications
(2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for metal complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,3-dimethylbutanoic acid: Lacks the pyridylmethylamide group, resulting in different chemical and biological properties.
2-Pyridylmethylamine: Lacks the 2-amino-3,3-dimethylbutanoic acid backbone, leading to distinct reactivity and applications.
Uniqueness
(2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide is unique due to the combination of the 2-amino-3,3-dimethylbutanoic acid backbone and the pyridylmethylamide group, which imparts specific chemical reactivity and potential biological activity not observed in the individual components.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
(2S)-2-amino-3,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide |
InChI |
InChI=1S/C12H19N3O/c1-12(2,3)10(13)11(16)15-8-9-6-4-5-7-14-9/h4-7,10H,8,13H2,1-3H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
ASJZTSKRPDMMBI-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=N1)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC1=CC=CC=N1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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